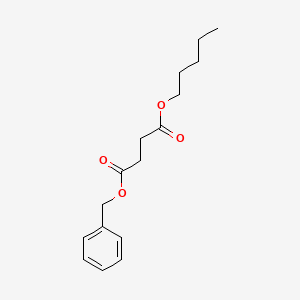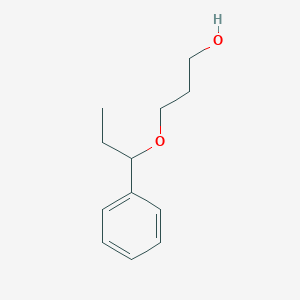
3-(1-Phenylpropoxy)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Phenylpropoxy)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a phenyl group attached to a propoxy chain, which is further connected to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylpropoxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-phenylpropan-1-ol with propylene oxide in the presence of a base catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Another method involves the Williamson ether synthesis, where 1-phenylpropan-1-ol is reacted with 1-bromopropane in the presence of a strong base such as sodium hydride. This reaction proceeds via the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution to form the ether linkage.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of propionaldehyde, followed by the reaction with phenylmagnesium bromide. This method is advantageous due to its scalability and high yield.
化学反应分析
Types of Reactions
3-(1-Phenylpropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) or pyridinium chlorochromate (PCC) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H₂SO₄) for nitration, or bromine (Br₂) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 3-(1-Phenylpropoxy)propanal or 3-(1-Phenylpropoxy)propanoic acid.
Reduction: Formation of 3-(1-Phenylpropoxy)propane.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
科学研究应用
3-(1-Phenylpropoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 3-(1-Phenylpropoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Phenylpropan-2-ol: Similar structure but with a hydroxyl group on the second carbon of the propyl chain.
2-Phenylpropan-1-ol: Similar structure but with the phenyl group attached to the second carbon of the propyl chain.
3-Phenylpropan-1-ol: Lacks the propoxy group, making it a simpler analog.
Uniqueness
3-(1-Phenylpropoxy)propan-1-ol is unique due to the presence of both a phenyl group and a propoxy chain, which confer distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets and enhances its versatility in various applications.
属性
CAS 编号 |
114687-30-8 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
3-(1-phenylpropoxy)propan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-2-12(14-10-6-9-13)11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 |
InChI 键 |
VKIATHIBTJQUJG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)OCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
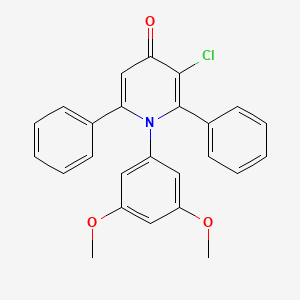
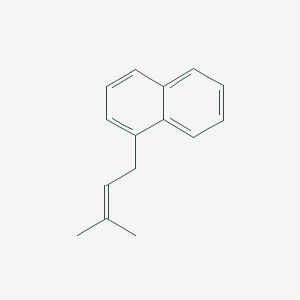
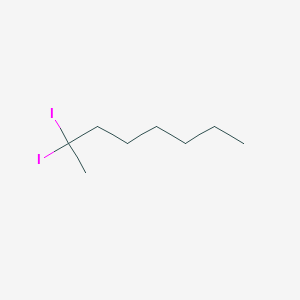

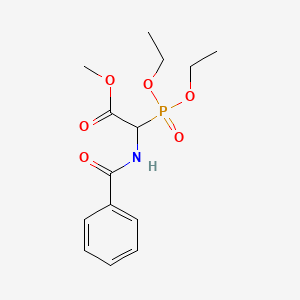
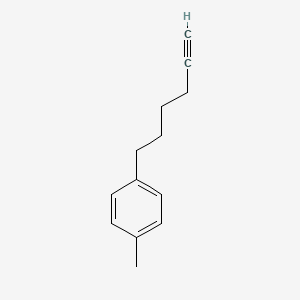
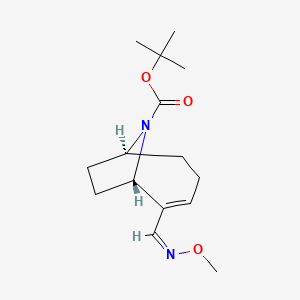
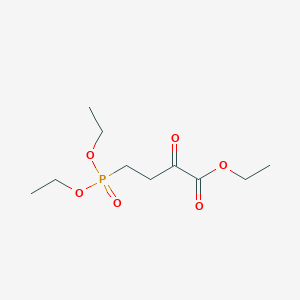

![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)
